4A,23,24-Trimethylcholestane
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Overview
Description
Preparation Methods
The synthesis of 4A,23,24-Trimethylcholestane involves several steps, starting from simpler sterane compounds. The synthetic routes typically include:
Hydrogenation: This process involves the addition of hydrogen to the sterane compound under high pressure and temperature, often using a palladium or platinum catalyst.
Industrial production methods are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4A,23,24-Trimethylcholestane undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols at specific positions on the sterane skeleton.
Reduction: Reduction reactions often involve hydrogenation, converting double bonds to single bonds and reducing ketones to alcohols.
Substitution: Halogenation and other substitution reactions can occur, where halogens or other groups replace hydrogen atoms on the sterane structure.
Common reagents include hydrogen gas, methyl iodide, potassium permanganate, and chromium trioxide. Major products from these reactions include various oxidized or reduced derivatives of this compound.
Scientific Research Applications
4A,23,24-Trimethylcholestane has several scientific research applications:
Geological Studies: It serves as a biomarker for identifying dinoflagellate fossils, providing insights into ancient marine environments.
Biological Research: Its derivatives, such as dinosterol, are studied for their roles in cell membranes and potential biological activities.
Industrial Applications: While specific industrial uses are less documented, its unique structure makes it a candidate for research in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4A,23,24-Trimethylcholestane is primarily related to its role as a biomarker. It interacts with geological samples, allowing scientists to trace the presence of dinoflagellates. The molecular targets and pathways involved are specific to its use in geological studies and its derivatives’ roles in biological systems .
Comparison with Similar Compounds
4A,23,24-Trimethylcholestane is unique due to its specific methylation pattern. Similar compounds include:
Cholestane: A simpler sterane without the additional methyl groups at positions 4A, 23, and 24.
Dinosterol: A derivative of this compound, found in dinoflagellates and used as a biomarker.
These compounds share structural similarities but differ in their specific functional groups and biological roles.
Properties
IUPAC Name |
(4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21?,22-,23?,24+,25?,26-,27+,28+,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWADHCLSOOJ-MGNGMLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CC(C)C(C)C(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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